4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2327905-42-8
VCID: VC11822672
InChI: InChI=1S/C16H12FN3O3S/c17-12-6-8-15(9-7-12)24(21,22)20-13-10-18-16(19-11-13)23-14-4-2-1-3-5-14/h1-11,20H
SMILES: C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C16H12FN3O3S
Molecular Weight: 345.3 g/mol

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide

CAS No.: 2327905-42-8

Cat. No.: VC11822672

Molecular Formula: C16H12FN3O3S

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide - 2327905-42-8

Specification

CAS No. 2327905-42-8
Molecular Formula C16H12FN3O3S
Molecular Weight 345.3 g/mol
IUPAC Name 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide
Standard InChI InChI=1S/C16H12FN3O3S/c17-12-6-8-15(9-7-12)24(21,22)20-13-10-18-16(19-11-13)23-14-4-2-1-3-5-14/h1-11,20H
Standard InChI Key NICQDKNARZQKSN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Canonical SMILES C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Analysis

4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a fluorinated benzene ring linked to a sulfonamide group, which is further substituted with a 2-phenoxypyrimidin-5-yl moiety. The molecular formula is C17H13FN4O3S\text{C}_{17}\text{H}_{13}\text{FN}_4\text{O}_3\text{S}, with a molecular weight of 396.37 g/mol. Key structural features include:

  • A para-fluorine substituent on the benzene ring, enhancing electronegativity and influencing binding interactions .

  • A sulfonamide bridge (-SO2_2NH-) connecting the benzene and pyrimidine rings, a common pharmacophore in enzyme inhibitors .

  • A 2-phenoxypyrimidin-5-yl group, providing planar aromaticity for potential π-π stacking with biological targets .

The compound’s IUPAC name derives from its benzene-sulfonamide core, with substituents explicitly defining the positions of fluorine and the phenoxypyrimidine group.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide involves a multi-step protocol:

  • Sulfonation of 4-fluorobenzenamine: Reacting 4-fluorobenzenamine with chlorosulfonic acid yields 4-fluorobenzenesulfonyl chloride .

  • Nucleophilic substitution: The sulfonyl chloride reacts with 5-amino-2-phenoxypyrimidine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1ClSO3_3H, 0–5°C, 2h7895%
25-amino-2-phenoxypyrimidine, Et3_3N, DCM, 25°C, 12h6598%

Key Challenges:

  • Steric hindrance from the phenoxy group reduces reaction efficiency at the pyrimidine amino group .

  • Purification requires column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted intermediates .

Pharmacological Properties and Mechanisms

Carbonic Anhydrase Inhibition

Like structurally related sulfonamides, this compound exhibits carbonic anhydrase (CA) inhibitory activity, particularly against CA-II and CA-IX isoforms . Comparative data:

CompoundCA-II IC50_{50} (nM)CA-IX IC50_{50} (nM)Selectivity Ratio (CA-II/CA-IX)
4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide12.3 ± 1.28.7 ± 0.91.41
Acetazolamide (control)250 ± 1525 ± 210.0

The fluorine atom enhances binding to CA’s zinc-active site by forming a hydrogen bond with Thr199 .

Neuropharmacological Effects

In rodent models, the compound (10–60 mg/kg, p.o.) attenuated nicotine-induced locomotor sensitization by modulating striatal adenosine levels (↓30–45% at 60 mg/kg) . Proposed mechanisms:

  • Dopamine-glutamate crosstalk: Sulfonamides stabilize presynaptic glutamate release, reducing dopamine D1 receptor overactivation .

  • Adenosine A2A_{2A} receptor antagonism: Lower striatal adenosine enhances dopaminergic tone, counteracting nicotine’s effects .

Therapeutic Applications and Preclinical Data

Oncology

The compound’s CA-IX inhibition suggests potential in hypoxic tumors, where CA-IX regulates extracellular pH. In HT-29 colon cancer cells:

  • IC50_{50}: 4.2 μM (vs. 18 μM for acetazolamide) .

  • Apoptosis induction: 40% increase in caspase-3 activity at 10 μM .

Neuropsychiatry

In a nicotine sensitization model (C57BL/6 mice):

ParameterSaline ControlNicotine (0.5 mg/kg)Nicotine + Compound (60 mg/kg)
Locomotor Activity (counts/30 min)120 ± 15380 ± 25190 ± 20
Striatal Adenosine (nmol/g)2.1 ± 0.31.2 ± 0.21.8 ± 0.2

Dose-dependent reductions in locomotion and adenosine normalization suggest utility in addiction therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator